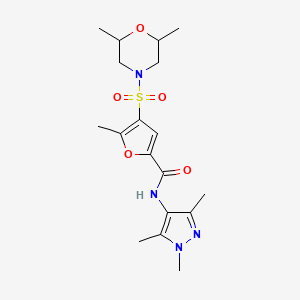![molecular formula C17H25N3O B2443149 2-methyl-N-{2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}propanamide CAS No. 861428-66-2](/img/structure/B2443149.png)
2-methyl-N-{2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methyl-N-{2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}propanamide” is a complex organic molecule. It contains a benzimidazole group, which is a fused aromatic ring system, and an amide group, which is a common functional group in biochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole group would contribute to the compound’s aromaticity, while the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzimidazole group is relatively stable due to its aromaticity, while the amide group could be involved in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the amide group could enhance its solubility in water .Aplicaciones Científicas De Investigación
Synthetic Methodologies
Research in synthetic chemistry has developed methods that may be applicable to synthesizing compounds like 2-methyl-N-{2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}propanamide. For example, the β-lithiations of carboxamides lead to the synthesis of β-substituted-α,β-unsaturated amides, which are key intermediates in organic synthesis for constructing complex molecules (Katritzky, Szajda, & Lam, 1993). Similarly, the phosphine-mediated reductive cyclisation of ortho-nitro-anilides to benzimidazoles showcases a method that could potentially be applied or adapted for the synthesis of related benzimidazole derivatives (Duchek & Vasella, 2011).
Biological Activities
Compounds structurally related to 2-methyl-N-{2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}propanamide have been explored for various biological activities. For instance, new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives show promise as potential antiepileptic drugs (Kamiński et al., 2015). Additionally, the synthesis and characterization of alkylaluminium benzimidazolates and their application in the ring-opening polymerization of ε-caprolactone highlight the relevance of benzimidazole derivatives in material science (Shen et al., 2010).
Antimicrobial and Cytotoxicity Studies
Benzimidazole-based Schiff base copper(II) complexes have been synthesized and evaluated for their DNA binding, cellular DNA lesion, and cytotoxicity against various cancer cell lines, showcasing the therapeutic potential of benzimidazole derivatives (Paul et al., 2015). This indicates that derivatives like 2-methyl-N-{2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}propanamide could be explored for similar biological applications.
Ionic Liquids and Material Science
The development of new families of salts, including quaternary ammonium, N-alkyl-N-methylpyrrolidinium, or 1-alkyl-3-methylimidazolium dicyanamides, demonstrates the use of related compounds in creating low-viscosity ionic liquids for various applications, from solvents to electrochemical systems (Macfarlane et al., 2001).
Mecanismo De Acción
Target of Action
It is known that similar tertiary aliphatic amines interact with various receptors and enzymes in the body .
Mode of Action
It is known that tertiary aliphatic amines can undergo biotransformation through a reversible reaction into tertiary amine oxides . This transformation can potentially alter the activity of the compound and its interaction with its targets.
Biochemical Pathways
The transformation of tertiary aliphatic amines into tertiary amine oxides suggests that it may be involved in oxidation-reduction reactions .
Pharmacokinetics
For instance, N-Methylpropanamide, a compound with a similar structure, has a half-life of 698.5 days in a model river and 7623 days in a model lake . This suggests that the compound may have a long persistence time in the environment.
Result of Action
The transformation of tertiary aliphatic amines into tertiary amine oxides can potentially alter the activity of the compound and its interaction with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water can affect its distribution and bioavailability . Furthermore, the compound’s persistence time in the environment suggests that it may remain active for a long period .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-12(2)11-20-15-8-6-5-7-14(15)19-16(20)9-10-18-17(21)13(3)4/h5-8,12-13H,9-11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCPLYNWWZVCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2443070.png)

![5,5,7-Trimethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one](/img/structure/B2443072.png)
![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2443074.png)

![3-(2,5-dimethoxyphenyl)-1-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2443076.png)


![ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2443082.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2443086.png)
![N-(3-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2443087.png)
